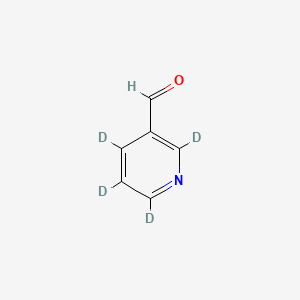

3-Pyridinecarboxaldehyde-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,4,5,6-tetradeuteriopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-5-6-2-1-3-7-4-6/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZUKDFHGGYHMC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662180 | |

| Record name | (~2~H_4_)Pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258854-80-7 | |

| Record name | (~2~H_4_)Pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Pyridinecarboxaldehyde-d4 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Pyridinecarboxaldehyde-d4, a deuterated analogue of a key pyridine (B92270) aldehyde. It details the compound's properties, its critical role in bioanalytical research, and methodologies for its application. This document is intended to serve as a core resource for scientists engaged in mass spectrometry-based quantitative analysis, particularly in the fields of pharmacology, toxicology, and drug metabolism studies.

Introduction to this compound

This compound is the stable isotope-labeled form of 3-Pyridinecarboxaldehyde (also known as nicotinaldehyde or 3-formylpyridine). The "-d4" designation indicates that four hydrogen atoms on the pyridine ring have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but has a higher molecular weight.

This key difference in mass, without a significant alteration in physicochemical properties, makes this compound an ideal internal standard for quantitative analysis using mass spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary utility lies in correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of analytical methods.[2]

The non-labeled compound, 3-Pyridinecarboxaldehyde, is structurally related to metabolites of nicotine (B1678760) and other xenobiotics, making the deuterated standard particularly relevant in studies of tobacco exposure and the metabolism of pyridine-containing pharmaceuticals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for method development, including the preparation of stock solutions and the optimization of mass spectrometry parameters.

| Property | Value | Source(s) |

| Chemical Name | 2,4,5,6-tetradeuteriopyridine-3-carbaldehyde | [3] |

| Synonyms | Nicotinaldehyde-d4, 3-Formylpyridine-d4, Nicotinic aldehyde-d4 | [4] |

| CAS Number | 258854-80-7 | [3][4] |

| Molecular Formula | C₆HD₄NO | [4] |

| Molecular Weight | 111.13 g/mol | [3][4] |

| Exact Mass | 111.062220767 Da | [3] |

| Appearance | Pale Yellow Oil | [4] |

| Purity | Typically >95-98% | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4] |

Applications in Research

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical assays.[1] Stable isotope-labeled standards are considered the "gold standard" for mass spectrometry-based quantification because they exhibit nearly identical chemical and physical behavior to the analyte of interest.

Key Advantages of Using this compound as an Internal Standard:

-

Co-elution: It chromatographically co-elutes with the non-labeled analyte, ensuring that both compounds experience the same conditions within the analytical system.[2]

-

Correction for Matrix Effects: In complex biological samples (e.g., plasma, urine), other molecules can interfere with the ionization of the target analyte, causing ion suppression or enhancement. Since the deuterated standard is affected in the same way, the ratio of the analyte to the IS remains constant, correcting for these matrix effects.

-

Compensation for Sample Loss: It accounts for any loss of analyte that may occur during sample extraction, preparation, and injection.[2]

Role in Nicotine Metabolism Research

While not a direct metabolite of nicotine, 3-Pyridinecarboxaldehyde is structurally analogous to compounds involved in or resulting from nicotine metabolism. The major metabolic pathway of nicotine involves its conversion to cotinine, which is then further metabolized.

Caption: Simplified overview of major and minor nicotine metabolic pathways.

Given this context, this compound can be used as an internal standard for the quantification of its non-labeled counterpart or other structurally similar pyridine aldehydes that may be present as minor metabolites or as byproducts of metabolic processes.

Experimental Protocols

Representative Protocol: Quantification of 3-Pyridinecarboxaldehyde in Human Plasma

Objective: To accurately quantify the concentration of 3-Pyridinecarboxaldehyde (Analyte) in human plasma using this compound as an internal standard (IS).

1. Materials and Reagents:

-

3-Pyridinecarboxaldehyde (Analyte) standard

-

This compound (IS)

-

Human plasma (K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Protein precipitation plates or microcentrifuge tubes

2. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Pyridinecarboxaldehyde in 10 mL of methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1 to 1000 ng/mL).

-

IS Spiking Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 200 µL of the IS Spiking Solution (50 ng/mL in acetonitrile) to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

-

Inject 5-10 µL into the LC-MS/MS system.

References

3-Pyridinecarboxaldehyde-d4 chemical structure and properties

An In-Depth Technical Guide to 3-Pyridinecarboxaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of 3-Pyridinecarboxaldehyde (also known as Nicotinaldehyde). As a stable isotope-labeled (SIL) compound, its primary application is in quantitative analytical chemistry, where it serves as an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based assays.[1][2] The incorporation of four deuterium (B1214612) atoms on the pyridine (B92270) ring provides a distinct mass shift from its light counterpart without significantly altering its chemical and physical properties, such as polarity and chromatographic retention time. This makes it an invaluable tool in pharmacokinetic studies, metabolic profiling, and clinical diagnostics, allowing for precise and accurate quantification of the non-deuterated analyte in complex biological matrices.[1][2] Deuteration can also be used to investigate drug metabolism and pharmacokinetics, as the substitution of hydrogen with deuterium can affect metabolic pathways.[1]

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring deuterated at positions 2, 4, 5, and 6, with an aldehyde group at the 3-position.

Identifiers and Chemical Formula

| Property | Value |

| IUPAC Name | 2,4,5,6-tetradeuteriopyridine-3-carbaldehyde[3][4] |

| Synonyms | Nicotinealdehyde-d4, Nicotinic aldehyde-d4, 3-Formylpyridine-d4[5] |

| CAS Number | 258854-80-7[4] |

| Molecular Formula | C₆HD₄NO[2] |

| Molecular Weight | 111.13 g/mol [2][4] |

| Canonical SMILES | C1=C(C=O)C(=C(N=C1[2H])[2H])[2H] |

Physicochemical Properties

Experimental physicochemical data for the deuterated compound is not widely published. The following tables provide computed properties for this compound and experimental properties for its non-deuterated analog (CAS 500-22-1), which can be considered as close approximations.

Table 2.2.1: Computed Physicochemical Properties for this compound

| Property | Value | Reference |

|---|---|---|

| Exact Mass | 111.062220767 Da | [4] |

| XLogP3 | 0.3 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 30 Ų |[4] |

Table 2.2.2: Experimental Properties of 3-Pyridinecarboxaldehyde (Non-Deuterated Analog)

| Property | Value |

|---|---|

| Appearance | Pale Yellow Oil[5] |

| Boiling Point | 78-81 °C @ 10 mmHg |

| Density | ~1.141 g/mL @ 20 °C |

| Refractive Index | ~1.549 @ 20 °C |

| Melting Point | ~8 °C |

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

A potential route for the deuterated compound could involve:

-

Deuteration of Pyridine: Subjecting pyridine to a strong acid in D₂O at high temperatures can facilitate H/D exchange at the 2, 4, 5, and 6 positions.

-

Functionalization: Introducing a methyl group at the 3-position of the deuterated pyridine ring.

-

Oxidation: Oxidizing the methyl group to an aldehyde using a suitable oxidizing agent (e.g., selenium dioxide or manganese dioxide).

Alternatively, starting with deuterated 3-methylpyridine (B133936) (3-picoline-d7) and performing a selective oxidation would also yield the desired product. The final product would require purification, typically by distillation or column chromatography, and its isotopic purity confirmed by mass spectrometry and NMR.

Experimental Protocols

The most critical application of this compound is its use as an internal standard (IS) in quantitative LC-MS/MS analysis.

Protocol: Quantification of 3-Pyridinecarboxaldehyde in Plasma using LC-MS/MS

This protocol outlines a general procedure for using this compound as an internal standard to quantify its non-deuterated analog in human plasma.

1. Preparation of Stock Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 3-Pyridinecarboxaldehyde and dissolve in 10 mL of methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

2. Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of working solutions of the analyte by serial dilution of the analyte stock solution with a 50:50 methanol:water mixture.

-

Spike blank human plasma with the working solutions to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., at 100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

-

MS/MS Conditions (Positive ESI Mode):

- Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.

- Analyte (m/z 108.1 -> 80.1): Precursor ion [M+H]⁺ for 3-Pyridinecarboxaldehyde and a suitable product ion.

- Internal Standard (m/z 112.1 -> 84.1): Precursor ion [M+H]⁺ for this compound and a corresponding product ion.

- Optimize collision energy and other source parameters for maximum signal intensity.

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Data and Visualizations

Expected Analytical Data

-

Mass Spectrometry: The key diagnostic feature is the molecular ion peak. In an Electron Ionization (EI) mass spectrum, the molecular ion (M⁺) for this compound is expected at m/z 111. In Electrospray Ionization (ESI) in positive mode, the protonated molecule ([M+H]⁺) would be observed at m/z 112. The +4 Da mass shift compared to the non-deuterated analog (M⁺ at m/z 107) is used to differentiate and quantify the compounds.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be significantly simplified compared to the non-deuterated analog. The signals corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring will be absent. The spectrum should primarily show a singlet for the aldehyde proton (CHO) around δ 10.1 ppm and a singlet for the remaining proton on the pyridine ring at position 3.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all six carbon atoms. The deuterated carbons will appear as multiplets with attenuated intensity due to C-D coupling.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for a typical bioanalytical assay using this compound as an internal standard.

Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

References

- 1. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C6H5NO | CID 45040303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Synthesis Pathways for Deuterated 3-Pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key synthesis pathway for the selective deuteration of 3-Pyridinecarboxaldehyde, a compound of interest in pharmaceutical and materials science research. The focus is on providing detailed experimental protocols and clear data presentation to enable the replication and further development of these methods.

Formyl-Selective Deuteration via Synergistic Photoredox and Organic Catalysis

A state-of-the-art method for the selective deuteration of the formyl group in aldehydes utilizes a synergistic combination of a hydrogen atom transfer (HAT) photocatalyst and a thiol-based organic catalyst with deuterium (B1214612) oxide (D₂O) as the deuterium source.[1][2][3] This approach is characterized by its mild reaction conditions, high selectivity for the formyl C-H bond, and broad substrate scope with excellent functional group tolerance.[1][4]

Reaction Principle

The reaction proceeds through a radical-mediated pathway. A photocatalyst, upon excitation by visible light, abstracts the hydrogen atom from the aldehyde's formyl group to generate an acyl radical. Concurrently, a thiol catalyst undergoes H/D exchange with D₂O to form a deuterated thiol. This deuterated thiol then serves as the deuterium donor to the acyl radical, yielding the desired deuterated aldehyde and regenerating the thiol radical to continue the catalytic cycle.[1][5]

Experimental Protocol

The following is a detailed experimental protocol for the formyl-selective deuteration of an aromatic aldehyde, which can be adapted for 3-Pyridinecarboxaldehyde based on the broad substrate scope demonstrated for various aldehydes, including heteroaromatic ones.[1][5]

Materials:

-

3-Pyridinecarboxaldehyde

-

Tetrabutylammonium (B224687) decatungstate (TBADT) (Photocatalyst)

-

Thiophenol (or other suitable thiol HAT catalyst)

-

Deuterium oxide (D₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Schlenk tube or similar reaction vessel

-

Visible light source (e.g., 365 nm or 390 nm LED)[5]

-

Magnetic stirrer

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add 3-Pyridinecarboxaldehyde (0.3 mmol, 1.0 equiv.).

-

Add the photocatalyst, tetrabutylammonium decatungstate (TBADT), and the thiol HAT catalyst.

-

Add ethyl acetate (EtOAc) as the solvent, followed by deuterium oxide (D₂O).

-

The reaction mixture is thoroughly degassed by three freeze-pump-thaw cycles.

-

The tube is then placed in front of a visible light source and stirred vigorously at room temperature.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., ¹H NMR spectroscopy) by observing the disappearance of the formyl proton signal.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the deuterated 3-Pyridinecarboxaldehyde.

-

The percentage of deuterium incorporation is determined by ¹H NMR spectroscopy by integrating the residual formyl proton signal.[1]

Quantitative Data

The following table summarizes typical quantitative data for the formyl-selective deuteration of various aromatic aldehydes using the photocatalytic method. While specific data for 3-Pyridinecarboxaldehyde is not available in the cited literature, the results for structurally similar aromatic and heteroaromatic aldehydes suggest that high yields and deuterium incorporation can be expected.

| Substrate | Yield (%) | Deuterium Incorporation (%) | Reference |

| 2-Naphthaldehyde | 95 | 93 | [2] |

| 4-Biphenylcarboxaldehyde | 92 | 94 | [2] |

| 4-Methoxybenzaldehyde | 91 | 95 | [2] |

| 2-Thiophenecarboxaldehyde | - | High | [5] |

Alternative Synthesis Pathway: Reduction of 3-Cyanopyridine with Deuterated Formic Acid

An alternative approach to synthesize deuterated 3-Pyridinecarboxaldehyde involves the reduction of 3-cyanopyridine. A patented method describes the vapor-phase reaction of a cyanopyridine with formic acid and water over a catalyst to produce the corresponding pyridine (B92270) aldehyde.[5] By substituting formic acid with its deuterated counterpart (DCOOH or DCOOD), it is plausible to introduce deuterium at the formyl position.

Proposed Experimental Protocol

This protocol is a proposed adaptation of the existing method for the synthesis of the deuterated analogue.

Materials:

-

3-Cyanopyridine

-

Deuterated formic acid (DCOOH or DCOOD)

-

Deuterium oxide (D₂O)

-

Thoria-alumina catalyst (or other suitable metal oxide catalyst)

-

Tube furnace reactor

-

Condenser and collection flask

Procedure:

-

Prepare a gaseous mixture of 3-cyanopyridine, deuterated formic acid, and deuterium oxide. The molar ratio can be optimized, but a starting point could be 1:2:3 (3-cyanopyridine:deuterated formic acid:D₂O).[5]

-

Pass the vapor mixture through a heated tube furnace containing the thoria-alumina catalyst. The reaction temperature should be maintained between 400 °C and 500 °C.[5]

-

The product vapors exiting the reactor are condensed and collected.

-

The crude condensate is then purified by fractional distillation under reduced pressure to isolate the deuterated 3-Pyridinecarboxaldehyde.

Expected Quantitative Data

Quantitative data for this specific deuteration reaction is not available. The yield of the non-deuterated product is reported to be good.[5] The efficiency of deuterium incorporation would need to be determined experimentally, primarily by ¹H NMR and mass spectrometry.

Diagrams

Signaling Pathway for Photocatalytic Formyl Deuteration

Caption: Photocatalytic cycle for formyl-selective deuteration.

Experimental Workflow for Photocatalytic Deuteration

Caption: Workflow for photocatalytic deuteration of 3-Pyridinecarboxaldehyde.

References

- 1. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Visible light driven deuteration of formyl C–H and hydridic C(sp 3 )–H bonds in feedstock chemicals and pharmaceutical molecules - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02661A [pubs.rsc.org]

3-Pyridinecarboxaldehyde-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Pyridinecarboxaldehyde-d4, a deuterated analog of 3-Pyridinecarboxaldehyde. It covers its chemical properties, synthesis, and key applications, with a focus on its role as an internal standard in analytical chemistry and as a building block in organic synthesis.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 258854-80-7 | [1] |

| Molecular Formula | C₆HD₄NO | [1] |

| Molecular Weight | 111.13 g/mol | [1] |

| IUPAC Name | 2,4,5,6-tetradeuteriopyridine-3-carbaldehyde |

Synthesis and Manufacturing

General Strategies for the Synthesis of Deuterated Aldehydes

The synthesis of deuterated aldehydes can be approached through several established methods in organic chemistry.[] These strategies often involve the use of a deuterium (B1214612) source, such as deuterium gas (D₂) or heavy water (D₂O), in conjunction with a suitable catalyst.

Common approaches include:

-

Reduction of Carboxylic Acid Derivatives: Selective reduction of carboxylic acid derivatives using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄).[]

-

Transition-Metal Catalyzed Reactions: Reductive carbonylation reactions catalyzed by transition metals, using a deuterium source to introduce the deuterium atom.[]

-

Photocatalysis and Organocatalysis: Modern synthetic methods utilizing photocatalysts or organocatalysts, such as N-heterocyclic carbenes (NHCs), can facilitate direct deuteration with high efficiency.[][3][4]

A logical synthetic route to this compound would involve the deuteration of 3-Pyridinecarboxaldehyde or a suitable precursor.

Figure 1: Generalized workflow for the synthesis of this compound.

Synthesis of the Non-Deuterated Analog: 3-Pyridinecarboxaldehyde

The synthesis of the non-deuterated parent compound, 3-Pyridinecarboxaldehyde, is well-documented and can be achieved through various methods, including:

-

Oxidation of 3-Methylpyridine (B133936) (3-Picoline): A common industrial method involves the catalytic oxidation of 3-methylpyridine.

-

Hydrogenation of 3-Cyanopyridine (B1664610): This method utilizes a palladium-on-carbon catalyst to hydrogenate 3-cyanopyridine to the corresponding aldehyde.[5]

A representative experimental protocol for the synthesis of 3-Pyridinecarboxaldehyde from 3-methylpyridine is as follows:

Experimental Protocol: Synthesis of 3-Pyridinecarboxaldehyde from 3-Methylpyridine [5]

-

Preparation of Acetic Acid Solution: Dissolve 93g (1 mol) of 3-methylpyridine in 1L of acetic acid to create a 10% solution.

-

Catalyst and Reagent Addition: In a 2L autoclave, add 25g (0.1 mol) of catalyst and 9g of 68% concentrated nitric acid to the acetic acid solution.

-

Reaction Conditions: Seal the autoclave and replace the air with oxygen. Pressurize the vessel to 1 atm with oxygen and heat to 100°C for 2 hours.

-

Work-up: After cooling to room temperature, remove the acetic acid under reduced pressure. To the residue, add 200ml of water and 100ml of ethyl acetate (B1210297) and stir for 30 minutes.

-

Isolation: Filter any insoluble material. Separate the layers of the filtrate. The product is in the upper, organic layer.

This protocol for the non-deuterated analog can be adapted for the synthesis of the deuterated version by employing a suitable deuterated starting material or by performing a subsequent H/D exchange reaction on the final product.

Applications in Research and Development

This compound is a valuable tool for researchers, primarily in the fields of analytical chemistry and organic synthesis.

Use as an Internal Standard in Mass Spectrometry

Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[6] The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects, leading to more accurate and precise quantification.

This compound is particularly relevant as an internal standard for the analysis of nicotine (B1678760) and its metabolites, given its structural similarity. While specific published methods detailing the use of this compound as an internal standard are not prevalent, a representative protocol for the analysis of nicotine metabolites in urine by LC-MS/MS can be constructed based on established methodologies for similar deuterated standards.

Representative Experimental Protocol: Quantification of Nicotine Metabolites in Urine using a Deuterated Internal Standard

This protocol is a representative example of how this compound could be employed as an internal standard.

-

Sample Preparation:

-

To 100 µL of urine sample, add 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) (as the internal standard).

-

Add 50 µL of 0.1 M HCl and vortex for 30 seconds.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

-

LC-MS/MS Analysis:

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

MS Detection: Electrospray ionization in positive ion mode (ESI+).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Nicotine | 163.1 | 132.1 |

| Cotinine | 177.1 | 80.1 |

| This compound (IS) | 112.1 | 84.1 |

Note: The MRM transitions for this compound are hypothetical and would need to be optimized experimentally.

Figure 2: Workflow for the quantification of analytes using an internal standard.

Use in Organic Synthesis

Deuterated molecules are valuable in organic synthesis for mechanistic studies (e.g., kinetic isotope effect studies) and as building blocks for the synthesis of more complex deuterated molecules, such as active pharmaceutical ingredients (APIs). The aldehyde functional group of this compound is a versatile handle for a wide range of chemical transformations.

Representative Experimental Protocol: Reductive Amination

This protocol illustrates a potential synthetic application of this compound.

-

Reaction Setup: In a round-bottom flask, dissolve 111 mg (1 mmol) of this compound and 1.2 mmol of a primary or secondary amine in 10 mL of dichloromethane.

-

Reducing Agent: Add 1.5 mmol of sodium triacetoxyborohydride (B8407120) in one portion.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the deuterated amine.

Biological and Metabolic Considerations

There is no direct evidence to suggest that this compound is involved in any specific biological signaling pathways. Its primary relevance in a biological context is as a structural analog of naturally occurring pyridine (B92270) compounds and as a potential metabolite.

The non-deuterated parent compound, 3-Pyridinecarboxaldehyde, is a component of tobacco smoke.[7] In general, aldehydes are metabolized in the body by a variety of enzyme systems, most notably aldehyde dehydrogenases (ALDHs), which oxidize them to the corresponding carboxylic acids.[8] The metabolism of pyridine and its derivatives can lead to the formation of various hydroxylated and conjugated products.[9]

The deuteration in this compound can potentially alter its metabolic fate due to the kinetic isotope effect, where the breaking of a C-D bond is slower than the breaking of a C-H bond. This property is sometimes exploited in drug design to improve the pharmacokinetic profile of a drug.[6]

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated analog. 3-Pyridinecarboxaldehyde is a flammable liquid and is harmful if swallowed.[10] It can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical tool for researchers in analytical chemistry and organic synthesis. Its primary application is as a stable isotope-labeled internal standard for accurate and precise quantification in mass spectrometry-based assays, particularly for nicotine and its metabolites. It also serves as a versatile deuterated building block for the synthesis of more complex molecules. While specific experimental protocols for its synthesis and use are not extensively published, established methods for deuterated aldehyde synthesis and the use of deuterated internal standards provide a solid framework for its application in the laboratory. As with any chemical reagent, it should be handled with appropriate safety precautions.

References

- 1. This compound | C6H5NO | CID 45040303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]

- 5. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the effects of pyridine and its metabolites on rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isotopic Labeling with 3-Pyridinecarboxaldehyde-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 3-Pyridinecarboxaldehyde-d4 in isotopic labeling for quantitative analysis, particularly in the context of drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, ensuring accuracy and precision in mass spectrometric quantification.

Introduction to Isotopic Labeling and this compound

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. In drug development, stable isotopes like deuterium (B1214612) (²H or D) are commonly used. This compound is the deuterated form of 3-Pyridinecarboxaldehyde, a compound containing a pyridine (B92270) ring, a structural motif present in numerous pharmaceuticals. Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms results in a mass shift, allowing the labeled standard to be distinguished from the unlabeled analyte while exhibiting nearly identical chemical and physical properties. This co-elution and similar ionization behavior enable accurate correction for variations in sample preparation and instrument response.

Core Application: Quantitative Bioanalysis of Pyridine-Containing Analytes

A prime application for a deuterated pyridine aldehyde is in the synthesis of labeled internal standards for the quantification of pyridine-containing drugs and their metabolites. A relevant example is the bioanalysis of anabasine (B190304), a tobacco alkaloid and a biomarker for tobacco use. Anabasine contains a pyridine ring and its quantification is crucial in smoking cessation studies and toxicology.

Hypothetical Signaling Pathway Involvement

While this compound itself is a synthetic labeling reagent and not directly involved in signaling pathways, the analytes it helps to quantify, such as nicotine (B1678760) and its metabolites, have significant physiological effects. Nicotine, for instance, acts on nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central and peripheral nervous systems, influencing neurotransmitter release and various downstream signaling cascades.

Experimental Protocols

This section details a representative experimental protocol for the quantitative analysis of a pyridine-containing analyte, such as anabasine, in a biological matrix using a deuterated internal standard synthesized from this compound.

Synthesis of Anabasine-d4 (Internal Standard)

While specific synthesis protocols are proprietary, a plausible route involves the condensation of a suitable lithiated pyridine derivative with this compound, followed by cyclization and reduction steps to yield anabasine-d4. The final product would be purified by chromatography and its identity and isotopic purity confirmed by NMR and mass spectrometry.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the analysis of tobacco alkaloids in urine.[1]

-

Aliquotting: Transfer 250 µL of urine sample to a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 40 µL of the anabasine-d4 internal standard solution (in methanol) to each sample, calibrator, and quality control sample.

-

Alkalinization: Add 50 µL of 5 N sodium hydroxide (B78521) to each tube and vortex briefly.

-

Extraction: Add 1.5 mL of an extraction solvent mixture (e.g., 50:50 methylene (B1212753) chloride:diethyl ether).

-

Mixing: Vortex or stir the samples for 1.5 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Transfer: Carefully transfer 1 mL of the organic (lower) layer to a clean tube.

-

Acidification: Add 10 µL of 0.25 N hydrochloric acid to the organic extract.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35 °C.

-

Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

LC-MS/MS Analysis

The following parameters are representative for the analysis of anabasine and its deuterated internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Flow | 700 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Anabasine and Anabasine-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

| Anabasine | 163.2 | 96.2 | 0.05 | 20 |

| Anabasine (Qualifier) | 163.2 | 133.1 | 0.05 | 15 |

| Anabasine-d4 (IS) | 167.2 | 96.2 | 0.05 | 20 |

Note: The specific product ions and collision energies would be optimized during method development.

Data Analysis and Interpretation

The concentration of the analyte (anabasine) in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (anabasine-d4). A calibration curve is constructed by plotting this ratio against the known concentrations of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then interpolated from this curve.

Fragmentation Pattern

In tandem mass spectrometry, the precursor ion is fragmented in the collision cell to produce characteristic product ions. For anabasine, a common fragmentation involves the cleavage of the piperidine (B6355638) ring. The deuterated internal standard is expected to exhibit a similar fragmentation pattern, with the key difference being the mass of the precursor ion.

Conclusion

This compound is a valuable reagent for the synthesis of deuterated internal standards used in the quantitative bioanalysis of pyridine-containing compounds. The use of such standards is critical for developing robust, accurate, and precise LC-MS/MS methods essential for drug development and clinical research. The protocols and data presented in this guide provide a framework for the application of this isotopic labeling strategy in a professional research setting.

References

Stability and Storage of 3-Pyridinecarboxaldehyde-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Pyridinecarboxaldehyde-d4 (CAS No: 258854-80-7). The information is compiled from various safety data sheets and product information pages to ensure safe handling, maintain compound integrity, and support the successful application of this valuable deuterated analog in research and development.

Core Stability and Storage Data

The stability of this compound is paramount for its effective use. While extensive quantitative stability studies for this specific deuterated compound are not widely published, the available data, primarily from suppliers, provides clear guidance on its handling and storage. The compound is generally considered stable under recommended conditions, but is sensitive to environmental factors such as air and light.[1][2]

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source(s) |

| Storage Temperature | 2-8°C (Refrigerated) or Frozen | [3][4][5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | [1][6] |

| Light Exposure | Protect from light | [1][4] |

| Air Exposure | Protect from air | [1][4] |

| Container | Keep container tightly closed in a dry, well-ventilated place. Glass containers are recommended. | [1][3][7] |

| Shipping Conditions | Typically shipped at ambient temperature, but may vary. | [2][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 258854-80-7 | [4][6][8] |

| Molecular Formula | C₆HD₄NO | [2][8][9] |

| Molecular Weight | 111.13 | [2][4][8] |

| Physical Appearance | Pale Yellow Oil | [4][6] |

| Purity | >95% - 98% | [4][9] |

| Solubility | Chloroform, Dichloromethane, DMSO | [4] |

Potential Degradation and Incompatibilities

Understanding the factors that can lead to the degradation of this compound is crucial for preventing loss of material and ensuring the accuracy of experimental results.

Incompatible Materials

To prevent potentially hazardous reactions and degradation of the compound, avoid contact with the following:

Hazardous Decomposition Products

Under fire conditions or improper handling, the compound may decompose and release toxic fumes.[3] Hazardous decomposition products include:

-

Nitrogen oxides (NOx)[1]

-

Carbon monoxide (CO)[1]

-

Carbon dioxide (CO2)[1]

-

Hydrogen cyanide (hydrocyanic acid)[1]

Logical Flow for Safe Handling and Storage

The following diagram illustrates the logical workflow for maintaining the stability of this compound.

Experimental Protocols

Protocol: Accelerated Stability Study

Objective: To assess the short-term stability of this compound under stressed conditions to identify potential degradation pathways.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in appropriate containers (e.g., amber glass vials with inert gas overlay).

-

Stress Conditions: Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C) and humidity levels (e.g., 75% RH). Also, expose a set of samples to intense light (e.g., ICH-compliant photostability chamber).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4 weeks).

-

Analysis: Analyze the samples at each time point using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The method should be able to separate the parent compound from any potential degradants.

-

Data Evaluation: Quantify the amount of this compound remaining and identify and quantify any degradation products.

Protocol: Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the compound as described above.

-

Storage Conditions: Store the samples under the recommended conditions (2-8°C, protected from light and air).

-

Time Points: Pull samples at longer intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: Analyze the samples using the same validated stability-indicating method as in the accelerated study.

-

Data Evaluation: Evaluate the data to establish a re-test period or shelf-life for the compound under the specified storage conditions.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for a stability study.

Conclusion

The integrity of this compound is best maintained through strict adherence to the recommended storage and handling protocols. Storing the compound at 2-8°C or frozen, under an inert atmosphere, and protected from light and air will minimize degradation. Researchers should be mindful of its incompatibility with strong acids, bases, oxidizing agents, and reducing agents. By following these guidelines and implementing robust stability testing protocols, scientists can ensure the reliability of their experimental outcomes when utilizing this deuterated compound.

References

- 1. fishersci.com [fishersci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lobachemie.com [lobachemie.com]

- 4. This compound | 258854-80-7 - Coompo [coompo.com]

- 5. 3-ピリジンカルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. scbt.com [scbt.com]

- 9. Novachemistry-product-info [novachemistry.com]

A Technical Guide to High-Purity 3-Pyridinecarboxaldehyde-d4 for Researchers and Drug Development Professionals

An In-depth Look at a Key Deuterated Standard for Quantitative Analysis

In the landscape of modern pharmaceutical research and development, the demand for high-purity, stable isotope-labeled compounds is paramount. Among these, 3-Pyridinecarboxaldehyde-d4, a deuterated analog of 3-Pyridinecarboxaldehyde, serves as a critical tool for sensitive and accurate quantitative analyses. This technical guide provides an in-depth overview of commercially available high-purity this compound, its applications, and detailed methodologies for its use.

Commercial Availability and Specifications

A number of reputable chemical suppliers offer high-purity this compound for research and development purposes. The compound, identified by the CAS number 258854-80-7, is a deuterated form of 3-Pyridinecarboxaldehyde (CAS 500-22-1). The key specifications from various commercial suppliers are summarized in the table below to facilitate easy comparison for procurement.

| Supplier | Product Number | Purity/Isotopic Purity | Molecular Formula | Molecular Weight | Appearance | Storage |

| Pharmaffiliates | PA STI 076090 | High Purity | C₆HD₄NO | 111.13 | Pale Yellow Oil | 2-8°C, Under Inert Atmosphere |

| Santa Cruz Biotechnology | sc-215771 | Not Specified | C₆HD₄NO | 111.13 | Not Specified | Not Specified |

| MedChemExpress | HY-Y0086S | Not Specified | C₆HD₄NO | 111.13 | Not Specified | Refer to Certificate of Analysis |

| Coompo Research Chemicals | C254576 | 98% | C₆HD₄NO | 111.13 | Pale Yellow Oil | 2-8°C, Protected from air and light |

| Novachemistry | NVC172339 | >95% | C₆HD₄NO | 111.13 | Not Specified | Not Specified |

Core Application: Internal Standard in Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Deuterated standards are considered the gold standard for isotope dilution mass spectrometry (IDMS) because their physicochemical properties are nearly identical to their non-deuterated counterparts.[2] This ensures that they co-elute with the analyte of interest and experience similar ionization efficiency and matrix effects, leading to highly accurate and precise quantification.[2][3]

The use of a deuterated internal standard like this compound allows researchers to correct for variability that can be introduced during sample preparation, such as extraction and reconstitution, as well as fluctuations in the mass spectrometer's response.[4]

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS Analysis

The following is a generalized, yet detailed, methodology for a typical quantitative LC-MS/MS analysis using this compound as an internal standard. This protocol is suitable for the analysis of small molecules in biological matrices such as plasma or serum.[2]

1. Preparation of Stock Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the non-deuterated analyte (3-Pyridinecarboxaldehyde) and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in the same solvent as the analyte to a final volume of 1 mL.

2. Preparation of Calibration Standards and Quality Controls:

-

Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards at various concentration levels.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

-

Spiking: To each unknown sample, calibration standard, and QC sample, add a small, precise volume of the this compound internal standard working solution. The concentration of the internal standard should be consistent across all samples and provide a stable and reproducible signal.

-

Extraction: Perform a sample extraction procedure appropriate for the analyte and matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5]

-

Protein Precipitation (Example): To 100 µL of a plasma sample (already spiked with the internal standard), add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase used for the LC-MS analysis.

4. LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Develop a chromatographic method that provides good separation of the analyte from other matrix components.

-

Optimize the mass spectrometer settings (e.g., ionization source parameters, collision energy) for both the analyte and the deuterated internal standard. The mass spectrometer will differentiate between the analyte and the internal standard based on their mass difference.

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative LC-MS experiment.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Signaling Pathways and Further Research

Currently, there is a lack of specific literature detailing the direct involvement of 3-Pyridinecarboxaldehyde or its deuterated form in defined signaling pathways relevant to drug development. Its non-deuterated counterpart is a known component of tobacco smoke and has been studied in various chemical and toxicological contexts.[1] Research on the metabolic fate of related pyridine (B92270) compounds, such as nicotinamide, is extensive, but a direct link to a signaling cascade for 3-Pyridinecarboxaldehyde is not well-established.

The primary value of this compound for researchers and drug development professionals lies in its utility as an analytical tool to accurately quantify other molecules of interest, rather than as a modulator of specific biological pathways. Future research may explore the metabolism of 3-Pyridinecarboxaldehyde and whether its metabolites have any biological activity.

Conclusion

High-purity this compound is an essential analytical reagent for researchers, scientists, and drug development professionals who require accurate and reliable quantification of its non-deuterated analog or other similar molecules. Its use as an internal standard in isotope dilution mass spectrometry represents a cornerstone of modern bioanalysis. The detailed experimental protocol and workflow provided in this guide offer a solid foundation for the implementation of this deuterated standard in a laboratory setting, ensuring data of the highest quality.

References

A Technical Guide to the Safe Handling and Use of 3-Pyridinecarboxaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and relevant applications of 3-Pyridinecarboxaldehyde-d4. Given the limited specific data for the deuterated compound, this guide leverages information from its non-deuterated analogue, 3-Pyridinecarboxaldehyde, with the understanding that their safety profiles are largely comparable. This guide is intended to support laboratory safety and experimental design.

Chemical and Physical Properties

This compound is the deuterated form of 3-Pyridinecarboxaldehyde, a substituted pyridine (B92270) that serves as a valuable intermediate in organic synthesis.[1][2] The primary use of the deuterated form is as a tracer or an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[3]

Table 1: Physical and Chemical Properties

| Property | This compound | 3-Pyridinecarboxaldehyde |

| CAS Number | 258854-80-7[4] | 500-22-1[5] |

| Molecular Formula | C₆HD₄NO[4] | C₆H₅NO[5] |

| Molecular Weight | 111.13 g/mol [6] | 107.11 g/mol [7] |

| Appearance | Pale Yellow Oil[4] | Clear yellow to light brown liquid |

| Boiling Point | Not available | 78-81 °C at 10 mmHg[2] |

| Melting Point | Not available | 8 °C[8] |

| Density | Not available | 1.141 g/mL at 20 °C[2] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, DMSO[9] | Miscible with water[5] |

| Storage | 2-8°C, under inert atmosphere, protected from air and light | 2-8°C[10] |

Safety and Handling

As a deuterated analogue, this compound is expected to have a similar hazard profile to its non-deuterated counterpart. The following information is based on the Material Safety Data Sheet (MSDS) for 3-Pyridinecarboxaldehyde.

Hazard Identification

Table 2: GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[7] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[7] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[7] |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects[5] |

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling this compound to minimize exposure and ensure laboratory safety.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge. |

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire Fighting Measures

-

Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards : Flammable liquid and vapor. Vapors can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment : Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Applications

3-Pyridinecarboxaldehyde and its deuterated form are versatile reagents in organic synthesis.[1][4] Below are detailed protocols for its use.

Synthesis of 4-oxo-4-(3-pyridyl)butyronitrile

This protocol details the synthesis of 4-oxo-4-(3-pyridyl)butyronitrile from 3-Pyridinecarboxaldehyde and acrylonitrile (B1666552), a reaction that demonstrates its utility as a building block in forming carbon-carbon bonds.[11]

Experimental Procedure:

-

Reaction Setup : In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a potassium hydroxide (B78521) drying tube, and a pressure-equalizing dropping funnel with a nitrogen inlet, charge 4.9 g (0.18 mole) of finely ground sodium cyanide and 500 mL of dry N,N-dimethylformamide (DMF).

-

Initiation : Immerse the flask in a water bath maintained at 35°C and begin stirring. Purge the apparatus with dry nitrogen.

-

Addition of 3-Pyridinecarboxaldehyde : After 15 minutes, add 107.1 g (1.001 mole) of 3-Pyridinecarboxaldehyde dropwise over 30 minutes. The solution will become dark brown.

-

Addition of Acrylonitrile : Stir the solution for another 30 minutes, then add 39.8 g (0.751 mole) of freshly distilled acrylonitrile over 1 hour. The solution will turn red-orange and become viscous.

-

Reaction and Quenching : Stir the reaction mixture for 3 hours. Add 6.6 g (0.11 mole) of acetic acid and continue stirring for an additional 5 minutes.

-

Work-up : Remove the solvent using a rotary evaporator. Dissolve the residue in 500 mL of water.

-

Extraction : Continuously extract the aqueous solution with 500 mL of chloroform for 12 hours.

-

Purification : Evaporate the chloroform under reduced pressure. Distill the residual liquid via a short-path distillation apparatus. The product will solidify in the condenser. The final product, 4-oxo-4-(3-pyridyl)butyronitrile, is obtained as a light yellow solid.

References

- 1. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]

- 2. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C6H5NO | CID 45040303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. 500-22-1 CAS | 3-PYRIDINECARBOXALDEHYDE | Aldehydes | Article No. 5487D [lobachemie.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Applications of 3-Pyridinecarboxaldehyde-d4 in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 3-Pyridinecarboxaldehyde-d4 in organic synthesis and analytical chemistry. The document details its primary role as an internal standard for quantitative analysis and explores its potential as a deuterated building block in the synthesis of complex organic molecules. This guide includes generalized experimental protocols, quantitative data where available, and visual diagrams to illustrate key processes.

Introduction to this compound

This compound is the deuterium-labeled analogue of 3-Pyridinecarboxaldehyde, a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] The incorporation of deuterium (B1214612) atoms into the pyridine (B92270) ring offers a powerful tool for researchers, primarily in the fields of quantitative analysis and pharmacokinetic studies.[2] Deuterium labeling can also subtly alter the metabolic profile of drug candidates, a strategy increasingly employed in drug discovery.[2]

Chemical Structure and Properties:

| Property | Value |

| CAS Number | 258854-80-7[3] |

| Molecular Formula | C₆HD₄NO[3] |

| Molecular Weight | 111.13 g/mol [3] |

| Appearance | Pale Yellow Oil |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere |

Application as an Internal Standard in Quantitative Analysis

The most prominently documented application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of nicotine (B1678760) and its metabolites.[2] Its structural similarity to the analytes of interest and its distinct mass shift make it an ideal candidate for correcting variations in sample preparation and instrument response.

Generalized Experimental Protocol for Use as an Internal Standard (LC-MS/MS)

This protocol outlines a general procedure for the use of this compound as an internal standard in the analysis of nicotine metabolites in biological samples.

Materials:

-

This compound solution of known concentration

-

Biological matrix (e.g., urine, plasma)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Reagents for sample clean-up (e.g., solid-phase extraction cartridges)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: A known volume of the biological sample is spiked with a precise amount of the this compound internal standard solution.

-

Extraction: The analytes and the internal standard are extracted from the matrix using a suitable organic solvent or solid-phase extraction (SPE) protocol.

-

Concentration: The extract is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The analytes and the internal standard are separated chromatographically and detected by mass spectrometry.

-

Quantification: The concentration of the analytes is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Logical Workflow for Quantitative Analysis:

Caption: Workflow for the use of this compound as an internal standard.

Potential Applications in Organic Synthesis

While specific examples of organic synthesis reactions using this compound as a primary reactant are not extensively documented in publicly available literature, its non-deuterated counterpart is a versatile building block. By analogy, this compound can be employed to introduce a deuterated pyridine-3-carbaldehyde moiety into a variety of organic molecules. This is particularly relevant for the synthesis of deuterated drug candidates for pharmacokinetic studies or to potentially improve their metabolic stability.

The aldehyde functionality of this compound allows it to participate in a range of classical organic reactions.

a) Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound. The non-deuterated 3-Pyridinecarboxaldehyde is known to undergo this reaction.[4]

Generalized Reaction Scheme:

Generalized Experimental Protocol:

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, water, or a mixture), add the active methylene compound (e.g., malononitrile, 1 equivalent).

-

A catalyst, such as piperidine (B6355638) or an ammonium (B1175870) salt, may be added, although some reactions can proceed catalyst-free.[4]

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration if it precipitates, or by extraction followed by column chromatography.

Reaction Pathway Diagram:

References

A Technical Guide to Deuterium-Labeled 3-Pyridinecarboxaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled 3-Pyridinecarboxaldehyde, a critical tool in modern pharmaceutical and metabolic research. This document outlines its synthesis, physicochemical properties, and key applications, with a focus on its role in enhancing the accuracy and reliability of experimental data. Detailed experimental protocols and visual representations of metabolic pathways and analytical workflows are provided to facilitate its practical implementation in a laboratory setting.

Introduction to Deuterium (B1214612) Labeling in Drug Discovery

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in medicinal chemistry.[1] Its primary utility stems from the Kinetic Isotope Effect (KIE) , a phenomenon where the substitution of a hydrogen atom with a deuterium atom can slow down the rate of a chemical reaction.[1] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.

In drug development, this effect is strategically employed to modulate the metabolic fate of a drug candidate. By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of enzymatic degradation can be reduced.[2] This can lead to an improved pharmacokinetic profile, including:

-

Increased drug half-life

-

Reduced dosing frequency

-

Enhanced systemic exposure

-

Decreased formation of potentially toxic metabolites[3]

Deuterium-labeled compounds, such as 3-Pyridinecarboxaldehyde-d₄, also serve as invaluable internal standards for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[4] Since they are chemically identical to the analyte of interest but have a different mass, they can be used to accurately correct for variations during sample preparation and instrument analysis, leading to more precise and reliable quantification.[4]

Physicochemical Properties

A clear distinction in mass is the primary physical difference between 3-Pyridinecarboxaldehyde and its deuterated isotopologue, which is fundamental to its application as an internal standard in mass spectrometry.

| Property | 3-Pyridinecarboxaldehyde | Deuterium-Labeled 3-Pyridinecarboxaldehyde (d₄) |

| Molecular Formula | C₆H₅NO | C₆HD₄NO |

| Molecular Weight | 107.11 g/mol [5] | 111.13 g/mol [4][6] |

| Monoisotopic Mass | 107.037113785 Da | 111.062220767 Da[6] |

| CAS Number | 500-22-1[5] | 258854-80-7[4][6] |

| Appearance | Clear yellow to light brown liquid[7] | Pale Yellow Oil[8] |

| Boiling Point | 78-81 °C at 10 mmHg[7] | Not specified |

| Density | 1.141 g/mL at 20 °C[7] | Not specified |

| Refractive Index | n20/D 1.549[7] | Not specified |

Synthesis of Deuterium-Labeled 3-Pyridinecarboxaldehyde

While several methods exist for the synthesis of 3-Pyridinecarboxaldehyde, including the oxidation of 3-picoline or the hydrogenation of 3-cyanopyridine, the introduction of deuterium often requires specialized techniques.[1][9] A modern and effective method for the formyl-selective deuteration of aldehydes is through synergistic organic and photoredox catalysis using D₂O as the deuterium source.[10]

Experimental Protocol: Photocatalytic Formyl-Selective Deuteration

This protocol is adapted from a general method for the deuteration of aldehydes and is applicable for the synthesis of 3-Pyridinecarboxaldehyde-d₁.

Materials:

-

3-Pyridinecarboxaldehyde

-

Tetrabutylammonium decatungstate (TBADT) (Photocatalyst)

-

Thiol catalyst (e.g., 4-methoxythiophenol)

-

Deuterium oxide (D₂O)

-

Dichloromethane (DCM)

-

Argon (Ar) gas

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

-

Light source (e.g., blue LED lamp)

Procedure:

-

Reaction Setup: In a reaction vessel, combine 3-Pyridinecarboxaldehyde (0.3 mmol), TBADT (0.012 mmol), and the thiol catalyst (0.12 mmol).

-

Solvent Addition: Add a 1:1 (v/v) mixture of DCM and D₂O (3.0 mL).

-

Inert Atmosphere: Purge the reaction vessel with Argon gas to create an inert atmosphere.

-

Irradiation: Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using ¹H NMR to determine the percentage of deuterium incorporation at the formyl position.

-

Workup: Upon completion, quench the reaction and extract the product using a suitable organic solvent.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the deuterated 3-Pyridinecarboxaldehyde.

-

Characterization: Confirm the structure and determine the final isotopic purity using ¹H NMR and mass spectrometry.

Key Applications in Research

Metabolic Stability Assays

Deuterium-labeled 3-Pyridinecarboxaldehyde is an ideal internal standard for in vitro metabolic stability assays, such as those using liver microsomes or hepatocytes.[11] These assays are crucial for predicting the intrinsic clearance of a drug candidate.

3-Pyridinecarboxaldehyde, as a nitrogen-containing heterocyclic aldehyde, is a likely substrate for Aldehyde Oxidase (AO).[12][13] AO is a cytosolic enzyme, abundant in the liver, that catalyzes the oxidation of aldehydes to their corresponding carboxylic acids.[12][14]

Caption: Proposed Metabolic Oxidation of 3-Pyridinecarboxaldehyde.

The following diagram illustrates a typical workflow for a microsomal stability assay using a deuterated internal standard.

Caption: Microsomal Stability Assay Workflow.

Elucidating the Kinetic Isotope Effect (KIE)

The use of deuterated compounds is fundamental to studying and leveraging the KIE. The slower cleavage of the C-D bond compared to the C-H bond at a metabolic "soft spot" can significantly alter a drug's pharmacokinetic profile.

Caption: The Kinetic Isotope Effect (KIE).

Analytical Characterization

Accurate characterization of deuterated compounds is essential to confirm the position and extent of deuterium incorporation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the overall deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule. High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the number of deuterium atoms. The mass spectrum of 3-Pyridinecarboxaldehyde-d₄ will show a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the specific sites of deuteration. The absence or reduction in the intensity of a proton signal in the ¹H NMR spectrum of the deuterated compound compared to the non-deuterated compound indicates deuterium substitution at that position. For 3-Pyridinecarboxaldehyde-d₁, the signal corresponding to the formyl proton (around 10.1 ppm in CDCl₃) would be absent or significantly reduced.[15]

Conclusion

Deuterium-labeled 3-Pyridinecarboxaldehyde is a versatile and powerful tool for researchers in drug discovery and development. Its application as an internal standard in metabolic stability assays ensures high-quality, reproducible data, which is fundamental for making informed decisions about the progression of drug candidates. Furthermore, the principles of deuterium labeling, exemplified by this compound, offer strategic advantages in designing molecules with improved pharmacokinetic properties. This guide provides the foundational technical information required for the effective utilization of deuterium-labeled 3-Pyridinecarboxaldehyde in a research setting.

References

- 1. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 6. 3-Pyridinecarboxaldehyde-d4 | C6H5NO | CID 45040303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Page loading... [guidechem.com]

- 10. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Note: Quantitative Analysis of 3-Pyridinecarboxaldehyde in Human Plasma by LC-MS/MS using 3-Pyridinecarboxaldehyde-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-Pyridinecarboxaldehyde (also known as nicotinaldehyde) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 3-Pyridinecarboxaldehyde-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1] This robust and reliable method is suitable for pharmacokinetic studies, toxicological assessments, and monitoring exposure to tobacco-related compounds.

Introduction